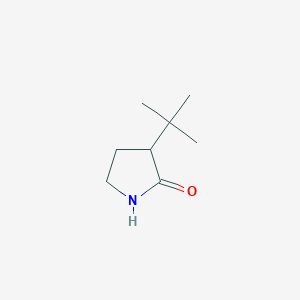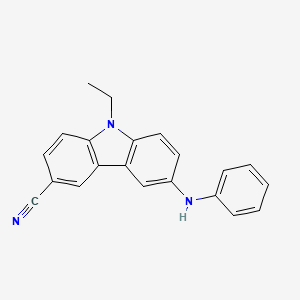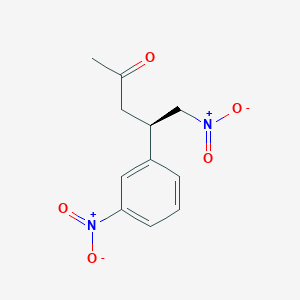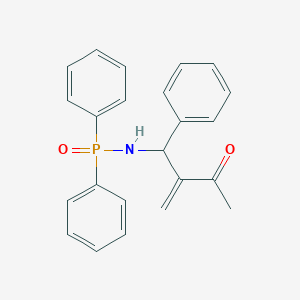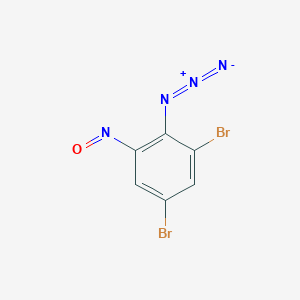
N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene in the presence of a suitable catalyst.
Attachment of the Undecyl Chain: The undecyl chain can be introduced through a nucleophilic substitution reaction using an appropriate alkyl halide.
Linking with Ethane-1,2-diamine: The final step involves the condensation of the indane and undecyl intermediates with ethane-1,2-diamine under controlled conditions, often using a dehydrating agent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antiproliferative effects.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its antiproliferative properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N1-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as kinases, which play a crucial role in cellular processes like growth and proliferation. The compound may also interfere with signaling pathways involved in cell cycle regulation, leading to its antiproliferative effects.
類似化合物との比較
Similar Compounds
- N-(2,3-dihydro-1H-inden-1-yl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
- 2,3-Dihydro-1H-inden-2-ylhydrazine mesylate
- 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride
Uniqueness
N~1~-(2,3-Dihydro-1H-inden-1-yl)-N~2~-undecylethane-1,2-diamine is unique due to its specific structural configuration, which combines an indane moiety with an undecyl chain and an ethane-1,2-diamine linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
627522-38-7 |
|---|---|
分子式 |
C22H38N2 |
分子量 |
330.5 g/mol |
IUPAC名 |
N'-(2,3-dihydro-1H-inden-1-yl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C22H38N2/c1-2-3-4-5-6-7-8-9-12-17-23-18-19-24-22-16-15-20-13-10-11-14-21(20)22/h10-11,13-14,22-24H,2-9,12,15-19H2,1H3 |
InChIキー |
CBDDMSLMEHNNQK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCNCCNC1CCC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


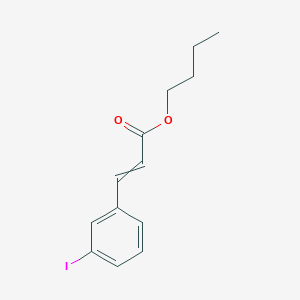
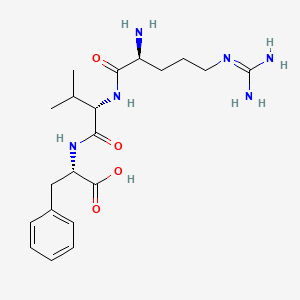

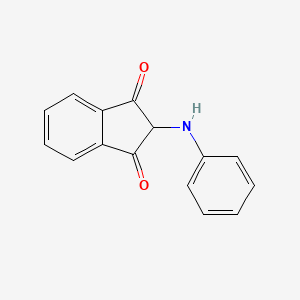
![(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B14231311.png)
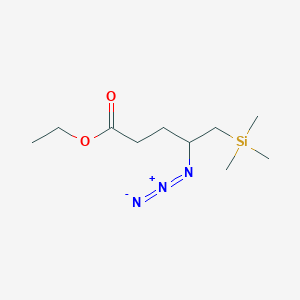
![Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B14231324.png)
